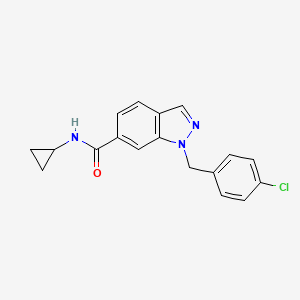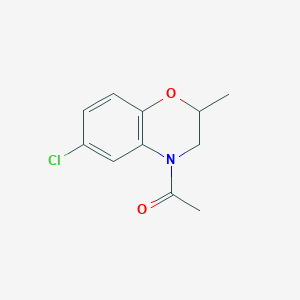
1-(4-chlorobenzyl)-N-cyclopropyl-1H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-N-cyclopropyl-1H-indazole-6-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. It is commonly referred to as SDB-006 and is known to have a high affinity for the CB1 and CB2 receptors in the human endocannabinoid system. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Scientific Research Applications
SDB-006 has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to have potent cannabinoid receptor agonist activity and has been used as a tool compound for the development of new drugs targeting the endocannabinoid system. SDB-006 has also been used in preclinical studies to investigate the potential therapeutic effects of cannabinoid receptor agonists in various disease models.
Mechanism of Action
SDB-006 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, resulting in a range of physiological and biochemical effects. SDB-006 has been shown to have high affinity for both CB1 and CB2 receptors, with a slightly higher affinity for CB2 receptors.
Biochemical and Physiological Effects:
SDB-006 has been shown to have a range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and decrease pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects and has been investigated for its potential as a treatment for inflammatory diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
SDB-006 has several advantages for use in lab experiments. It is a highly potent and selective cannabinoid receptor agonist, making it a useful tool compound for investigating the endocannabinoid system. It is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, SDB-006 has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of SDB-006. One potential direction is the development of new drugs targeting the endocannabinoid system using SDB-006 as a tool compound. Another potential direction is the investigation of the therapeutic potential of SDB-006 in various disease models, including inflammatory diseases and neurological disorders. Additionally, further optimization of the synthesis method for SDB-006 may lead to improved yields and purity, making it an even more valuable tool compound for research.
Synthesis Methods
The synthesis of SDB-006 involves the condensation of 4-chlorobenzyl chloride with cyclopropylamine to form 1-(4-chlorobenzyl)cyclopropylamine. This intermediate is then reacted with indazole-6-carboxylic acid to form the final product, 1-(4-chlorobenzyl)-N-cyclopropyl-1H-indazole-6-carboxamide. The synthesis of this compound has been optimized to yield high purity and high yields.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-cyclopropylindazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-5-1-12(2-6-15)11-22-17-9-13(3-4-14(17)10-20-22)18(23)21-16-7-8-16/h1-6,9-10,16H,7-8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVMYNLJXWUWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C=NN3CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N~6~-cyclopropyl-1H-indazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)




![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)


![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)



![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)